molecular formula C12H23N3 B1386686 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine CAS No. 1197231-48-3

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine

Cat. No.: B1386686
CAS No.: 1197231-48-3
M. Wt: 209.33 g/mol
InChI Key: FMNCFSXIAQVQMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is critical to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine is unique due to its specific tricyclic structure and the presence of the isopropyl group. This combination of features gives it distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCFSXIAQVQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN3CCN(C1)CC(C3)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Reactant of Route 2
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Reactant of Route 4
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Reactant of Route 5
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Reactant of Route 6
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine

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